4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-6-2-3-8(7(4-6)13(14)15)16-5-9(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQURRAMFSNWEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233087 | |
| Record name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122142-15-8 | |
| Record name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122142-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science
Fluorinated aromatic compounds have become indispensable in modern chemical science, largely due to the unique properties imparted by the fluorine atom. nih.gov Fluorine is the most electronegative element, and its incorporation into organic molecules leads to profound changes in their physical, chemical, and biological characteristics. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of the molecule. nih.govresearchgate.net
In medicinal chemistry and agrochemistry, the strategic placement of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) is a widely used strategy to modulate a molecule's properties. wikipedia.orgsemanticscholar.org These modifications can:
Enhance metabolic stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
Modulate lipophilicity: The effect can vary; for instance, fluorinating an aromatic ring tends to increase lipophilicity, which can improve membrane permeability.
Alter pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting the compound's ionization state and bioavailability.
Improve binding affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug candidate.
The trifluoroethoxy group (-OCH2CF3) in the title compound is a prime example of such a strategic fluorination, suggesting its potential utility in the development of new pharmaceuticals or advanced materials.
The Role of Nitroaromatic and Alkoxy Substituted Benzenes in Organic Synthesis
The framework of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene contains both a nitro group and an alkoxy group, two of the most versatile functionalities in organic synthesis.
Nitroaromatic Compounds: Nitroaromatic compounds are foundational building blocks in the chemical industry, widely used as precursors for explosives, dyes, polymers, and pharmaceuticals. nih.gov The nitro group (-NO2) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. lumenlearning.comvedantu.com However, this deactivation is also what makes them excellent substrates for nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a leaving group. chemistrysteps.com
Crucially, the nitro group is readily transformed into other functional groups. Its reduction to an amino group (-NH2) is one of the most fundamental reactions in organic synthesis, providing access to anilines, which are precursors to a vast array of compounds, including many dyes and active pharmaceutical ingredients. nih.gov
Alkoxy-Substituted Benzenes: In contrast to the nitro group, the alkoxy group (-OR) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. studymind.co.uk The oxygen atom donates electron density into the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg This property is extensively utilized in the synthesis of complex substituted aromatic compounds. Aryl ethers, such as those containing the trifluoroethoxy group, are synthesized through methods like the Williamson ether synthesis or nucleophilic aromatic substitution. byjus.comwikipedia.org The presence of an alkoxy group can therefore direct the introduction of subsequent substituents onto the aromatic ring.
Structural Features and Electronic Influences Within the 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene Framework
The chemical reactivity and properties of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene are dictated by the combined electronic effects of its three substituents on the aromatic ring. These effects can be categorized as inductive (through sigma bonds) and resonance (through the pi system).
Nitro Group (-NO2): Located at the C2 position, this group is strongly electron-withdrawing through both induction (-I) and resonance (-M or -R). It significantly reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. minia.edu.eg
Methyl Group (-CH3): Positioned at C4, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It is an activating group and directs incoming electrophiles to its ortho and para positions (the C3, C5, and C1 positions). studymind.co.ukresearchgate.net
The interplay of these groups creates a unique electronic landscape. The ring is generally deactivated to electrophilic attack due to the powerful withdrawing effects of the nitro and trifluoroethoxy groups. The directing effects are competitive: the methyl group directs to C3/C5, while the trifluoroethoxy group directs to C2/C6. Since the C2 position is already occupied by the deactivating nitro group, electrophilic attack would be most disfavored there. The most likely positions for further electrophilic substitution would be C6 or C5, influenced by the competing directing effects of the trifluoroethoxy and methyl groups, respectively.
Historical Trajectories and Current Research Trends Pertaining to Relevant Precursors and Analogs
Precursor Selection and Design Considerations in Synthetic Pathways
The successful synthesis of this compound hinges on the judicious selection of starting materials and the sequence of chemical transformations. Two principal retrosynthetic approaches can be envisioned:
Route A: Trifluoroethoxylation followed by Nitration. This strategy commences with a commercially available or readily synthesized precursor, 4-methylphenol (p-cresol). The hydroxyl group of p-cresol (B1678582) is first converted to the 2,2,2-trifluoroethoxy ether, yielding 4-methyl-1-(2,2,2-trifluoroethoxy)benzene. This intermediate is then subjected to regioselective nitration to introduce the nitro group at the position ortho to the trifluoroethoxy group.
Route B: Nitration followed by Trifluoroethoxylation. In this alternative pathway, a nitrated precursor, such as 4-methyl-2-nitrophenol, serves as the starting material. The synthesis then proceeds via the trifluoroethoxylation of the phenolic hydroxyl group. The choice between these routes depends on the availability and cost of the starting materials, as well as the efficiency and selectivity of each synthetic step.
Classical and Modern Approaches to Trifluoroethoxylation of Aromatic Substrates
The formation of the aryl-O-CH2CF3 bond is a critical step in the synthesis of the target molecule. Several methodologies can be employed for this transformation.
Nucleophilic Aromatic Substitution (SNAr) Routes to Ether Formation
Nucleophilic aromatic substitution (SNAr) is a viable method when an activated aryl halide is used as a precursor. For instance, reacting 1-chloro-4-methyl-2-nitrobenzene with the sodium salt of 2,2,2-trifluoroethanol (B45653) could, in principle, yield the desired product. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. However, the position of the leaving group relative to the activating group is crucial for the reaction's success. The efficiency of SNAr reactions can be influenced by the choice of solvent and base. For instance, the use of polar aprotic solvents like DMSO, DMF, or DMAc, in combination with bases such as KOH or Cs2CO3, has been shown to promote SNAr reactions. mdpi.com
Palladium-Catalyzed C-O Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods can be particularly useful for coupling alcohols with aryl halides. For the synthesis of this compound, a potential route involves the palladium-catalyzed coupling of 4-methyl-2-nitrophenol with a suitable 2,2,2-trifluoroethylating agent. Alternatively, 1-halo-4-methyl-2-nitrobenzene could be coupled with 2,2,2-trifluoroethanol. The success of these reactions often depends on the choice of the palladium catalyst, the ligand, and the reaction conditions.
Williamson Ether Synthesis Variants for Trifluoroethoxy Installation
The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 4-methyl-2-nitrophenol with a 2,2,2-trifluoroethyl halide or tosylate. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds via an SN2 mechanism, where the phenoxide acts as the nucleophile. byjus.comwikipedia.org
Another powerful variant for forming the ether linkage is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions. organic-chemistry.org In this case, 4-methyl-2-nitrophenol would be reacted with 2,2,2-trifluoroethanol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction generally proceeds with an inversion of configuration at the alcohol's stereocenter, although this is not relevant for 2,2,2-trifluoroethanol. organic-chemistry.org
Table 1: Comparison of Trifluoroethoxylation Methods
| Method | Precursors | Reagents | Key Features |
|---|---|---|---|
| SNAr | 1-Chloro-4-methyl-2-nitrobenzene, 2,2,2-Trifluoroethanol | Strong base (e.g., NaH, KOH) | Requires an activated aryl halide. |
| Palladium-Catalyzed Coupling | 4-Methyl-2-nitrophenol and a trifluoroethylating agent OR 1-Halo-4-methyl-2-nitrobenzene and 2,2,2-trifluoroethanol | Palladium catalyst, ligand, base | Versatile method, but catalyst and ligand optimization may be needed. |
| Williamson Ether Synthesis | 4-Methyl-2-nitrophenol, 2,2,2-Trifluoroethyl halide/tosylate | Strong base (e.g., NaH, K2CO3) | A classic and reliable method for ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org |
| Mitsunobu Reaction | 4-Methyl-2-nitrophenol, 2,2,2-Trifluoroethanol | PPh3, DEAD/DIAD | Mild reaction conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
Regioselective Nitration Protocols for the 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene Moiety
When the synthetic strategy involves nitration as the final step, achieving the correct regioselectivity is paramount. The nitration of 4-methyl-1-(2,2,2-trifluoroethoxy)benzene needs to yield the 2-nitro isomer as the major product. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.
The methyl group is an activating, ortho-, para-directing group, while the trifluoroethoxy group is a deactivating, ortho-, para-directing group due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the ether oxygen. The interplay of these two groups will determine the final regiochemical outcome. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. chemguide.co.uk The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitro products. chemguide.co.uk
The regioselectivity of nitration can be influenced by the reaction conditions. For instance, the use of different nitrating agents or the addition of zeolites can alter the isomer distribution. researchgate.netsemanticscholar.org
Optimization of Reaction Conditions and Yield Enhancements
To maximize the yield and purity of this compound, optimization of the reaction conditions for both the trifluoroethoxylation and nitration steps is crucial.
For the Williamson ether synthesis, factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield. The use of a strong, non-nucleophilic base is often preferred to deprotonate the phenol (B47542) without competing in the substitution reaction.
In palladium-catalyzed couplings, screening different combinations of palladium precursors, ligands, bases, and solvents is essential to identify the optimal catalytic system. The nature of the aryl halide (iodide, bromide, or chloride) will also influence the reaction efficiency.
For the nitration step, careful control of the stoichiometry of the nitrating agent and the reaction temperature is necessary to prevent over-nitration and to maximize the formation of the desired 2-nitro isomer. chemguide.co.uk The rate of addition of the nitrating agent can also be a critical factor. Aqueous work-up and purification by chromatography or recrystallization are typically required to isolate the final product in high purity.
Solvent Effects and Catalysis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions significantly influenced by the choice of solvent and the presence of a catalyst. The most probable synthetic route involves the reaction of 4-methyl-2-nitrophenol with a 2,2,2-trifluoroethyl electrophile (such as 2,2,2-trifluoroethyl halide or triflate) in the presence of a base. This transformation is a variation of the Williamson ether synthesis.
The solvent plays a crucial role in mediating the reaction rate and yield. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. The nitro group on the aromatic ring activates the substrate for nucleophilic attack, and the choice of solvent can further enhance this effect.
Research on analogous SNAr reactions provides insight into the expected solvent effects. For instance, in the synthesis of similar nitroaromatic ethers, solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed. rsc.org These solvents facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. The ability of the solvent to stabilize this intermediate can significantly lower the activation energy of the reaction, thereby increasing the rate.
The following interactive table illustrates the general effect of different solvent classes on SNAr reactions, which is applicable to the synthesis of this compound.
Table 1: Influence of Solvent Type on the Synthesis of this compound
| Solvent Type | Examples | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Effectively solvates the cation of the base, leaving the nucleophile highly reactive. Stabilizes the Meisenheimer complex. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity. |
| Apolar | Toluene, Hexane | Very Low | Poor solubility of ionic reactants and intermediates, leading to a very slow reaction rate. |
Catalysis in this synthesis is primarily associated with the choice of base, which generates the nucleophilic phenoxide from 4-methyl-2-nitrophenol. Common bases include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) and carbonates (such as potassium carbonate). The strength of the base can influence the reaction rate by affecting the concentration of the active nucleophile.
In some cases, phase-transfer catalysts (PTCs) can be employed, especially in biphasic reaction systems. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the electrophile is located, thereby accelerating the reaction.
Temperature and Pressure Control
Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. For SNAr reactions, including the Williamson ether synthesis, a moderate elevation in temperature is often necessary to achieve a reasonable reaction time.
However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting materials or products, or the formation of impurities. For instance, the nitro group can be susceptible to reduction or displacement at very high temperatures. Therefore, precise temperature control is essential to maximize the yield of the desired product while minimizing the formation of byproducts. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. wikipedia.org
The optimal temperature for the synthesis of this compound would depend on the specific reactants and solvent system used. Experimental optimization is typically required to find the ideal balance between reaction rate and selectivity.
The effect of pressure on this type of reaction is generally less pronounced than that of temperature under standard laboratory conditions. Most SNAr reactions are carried out at atmospheric pressure. However, high-pressure conditions can influence the reaction rate and equilibrium. According to the principles of chemical kinetics, reactions that proceed with a decrease in volume are accelerated by an increase in pressure. nih.govresearchgate.net The formation of the Meisenheimer complex in SNAr reactions often involves a volume contraction, suggesting that high pressure could potentially enhance the reaction rate. While not commonly employed for this type of synthesis on a laboratory scale, the application of high pressure could be a consideration for process intensification in an industrial setting.
The following interactive table summarizes the general effects of temperature and pressure on the synthesis.
Table 2: Effects of Temperature and Pressure on the Synthesis
| Parameter | Effect on Reaction Rate | Considerations for Control |
| Temperature | Increases with temperature | Optimization is needed to balance rate and selectivity. Excessive heat can lead to side reactions and decomposition. |
| Pressure | Generally increases with pressure | Not a commonly varied parameter in standard laboratory synthesis. May be used for process intensification. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Several key areas can be addressed:
Atom Economy: The ideal synthesis would maximize the incorporation of all reactant atoms into the final product. In the proposed Williamson ether synthesis, the atom economy is influenced by the choice of the base and the leaving group on the trifluoroethylating agent. Using a catalytic amount of a strong base and a leaving group that results in a benign byproduct would improve the atom economy.
Use of Safer Solvents: As discussed, polar aprotic solvents like DMF and DMSO are effective for this synthesis. However, these solvents have associated health and environmental concerns. A greener approach would involve exploring alternative, less hazardous solvents. Bio-based solvents or the use of solvent-free conditions, if feasible, would represent a significant improvement.
Energy Efficiency: Conducting the reaction at or near ambient temperature and pressure would reduce energy consumption. lneya.com This could be achieved through the use of highly active catalysts that allow for lower reaction temperatures. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy input. wikipedia.org
Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a core principle of green chemistry. While the base is often used in stoichiometric amounts to deprotonate the phenol, exploring catalytic systems that can regenerate the active base would be a greener alternative.
Waste Prevention: Minimizing waste is paramount. This can be achieved by optimizing the reaction to achieve high yields and selectivity, thereby reducing the formation of byproducts that require disposal. Choosing reagents that lead to the formation of easily recyclable or non-toxic byproducts is also a key consideration. For example, if a halide is the leaving group, the resulting salt should be managed in an environmentally responsible manner.
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that serves as a key site for chemical transformations on the molecule. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and it can be converted into other important functional groups, most notably an amino group.
The most common transformation of an aromatic nitro group is its reduction to an amino group (-NH2). This conversion is a fundamental step in the synthesis of anilines, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. For a polysubstituted molecule like this compound, the key challenge is the selective reduction of the nitro group without altering the methyl or trifluoroethoxy substituents.
A variety of reagents are effective for this chemoselective reduction. The choice of reagent depends on the desired reaction conditions (e.g., pH, temperature) and the presence of other functional groups. Given the stability of the trifluoroethoxy and methyl groups, standard reduction methods are expected to be effective.
Common Reagents for Selective Nitro Reduction:
| Reagent System | Typical Conditions | Comments |
|---|---|---|
| Metals in Acid | Sn/HCl, Fe/HCl, SnCl₂/HCl | Classic and effective methods. The reaction proceeds in an acidic medium. |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | A clean and efficient method, often performed under pressure. It is generally mild and tolerates many functional groups. |
| Transfer Hydrogenation | Hydrazine (N₂H₄) with Pd/C, Ammonium formate | Avoids the need for high-pressure hydrogen gas, making it a safer alternative. |
| Sulfur-based Reagents | Na₂S, NaHS, (NH₄)₂S (Zinin Reduction) | Particularly useful for the selective reduction of one nitro group in dinitro compounds. |
The reduction of this compound would yield 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a compound that retains the other structural features of the parent molecule.
Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group, can make the ring electron-deficient and thus susceptible to attack by nucleophiles. This reaction is known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com
The SNAr mechanism is highly favored when the electron-withdrawing group is positioned ortho or para to a good leaving group. chemistrysteps.com In this compound, the nitro group is ortho to the trifluoroethoxy group. While alkoxy groups are not typically considered excellent leaving groups, the strong activation provided by the adjacent nitro group, combined with the inductive pull of the trifluoroethyl moiety, could render the ipso-carbon susceptible to nucleophilic attack.
A strong nucleophile (e.g., methoxide, thiophenoxide, or an amine) could potentially displace the trifluoroethoxy group. The reaction would proceed through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this complex is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.
Reactivity of the Trifluoroethoxy Substituent
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is characterized by its high chemical and metabolic stability, a property conferred by the strong carbon-fluorine bonds. researchgate.netbeilstein-journals.org
The trifluoroethoxy group is generally inert to many common reaction conditions. Research on related fluoroalkoxy-substituted aromatics has shown that these moieties are stable towards heating and both acidic and basic conditions. researchgate.netrsc.org This stability is attributed to the high bond energy of C-F bonds and the electron-withdrawing nature of the CF₃ group, which makes the ether oxygen less basic and therefore less prone to protonation under acidic conditions. It is resistant to many oxidative and reductive conditions that would transform other parts of the molecule, such as the selective reduction of the nitro group. nih.gov
Cleavage of the aryl-ether bond in the trifluoroethoxy substituent is difficult and typically requires harsh conditions. wikipedia.org Standard reagents for ether cleavage include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commdma.ch These reactions often require high temperatures. The electron-withdrawing trifluoroethyl group deactivates the ether oxygen towards protonation, likely making acid-catalyzed cleavage even more challenging than for a simple aryl alkyl ether.
As discussed in section 3.1.2, the primary pathway for the cleavage of this group would be through a nucleophilic aromatic substitution reaction, where it acts as a leaving group due to the strong activation by the ortho-nitro group. Rearrangement reactions involving the trifluoroethoxy group are not commonly observed due to the inherent stability of the substituent.
Transformations at the Methyl Group
The methyl group attached to the benzene (B151609) ring can undergo reactions at the benzylic position—the carbon atom directly attached to the ring. These reactions typically proceed via radical or oxidation pathways.
Benzylic Halogenation: The benzylic hydrogens of the methyl group can be replaced by halogens (e.g., bromine or chlorine) through a free-radical chain reaction. A common and selective reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide or UV light. chemistrysteps.comlibretexts.org This reaction would convert the methyl group to a bromomethyl group (-CH₂Br), which is a useful intermediate for further synthetic modifications. Studies on similar substrates, like 2-fluoro-3-nitrotoluene, have demonstrated the feasibility of selective monobromination at the benzylic position. scientificupdate.com
Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. libretexts.org This is a common transformation for alkylbenzenes. The presence of the electron-withdrawing nitro and trifluoroethoxy groups deactivates the ring, which helps prevent oxidative degradation of the aromatic core.
Common Reagents for Benzylic Oxidation:
| Reagent | Typical Conditions | Product |
|---|---|---|
| Potassium Permanganate (B83412) (KMnO₄) | Basic, aqueous, heat, followed by acid workup | Carboxylic Acid |
| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O, heat | Carboxylic Acid |
| Chromic Acid (CrO₃) | H₂SO₄, acetone (B3395972) (Jones oxidation) | Carboxylic Acid |
This oxidation would transform this compound into 4-carboxy-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.
Oxidation Reactions
The methyl group attached to the benzene ring is the primary site for oxidation. This benzylic position is activated by the aromatic ring, making it susceptible to strong oxidizing agents. libretexts.org Similar to other nitrotoluene derivatives, the methyl group of this compound can be oxidized to a carboxylic acid, provided at least one benzylic hydrogen is present. csbsju.edu
Commonly, reagents like hot acidic potassium permanganate (KMnO₄) are used for this transformation. libretexts.org The reaction proceeds by converting the alkyl side-chain into a carboxyl group, which would yield 4-(2,2,2-trifluoroethoxy)-3-nitrobenzoic acid. The robust nature of the aromatic ring and the nitro group allows for the selective oxidation of the methyl group under these conditions. wikipedia.orgnih.gov Depending on the specific reagents and reaction conditions, partial oxidation to the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol may also be possible. wikipedia.orgnih.gov
| Starting Material | Oxidizing Agent/Conditions | Major Product(s) |
|---|---|---|
| p-Nitrotoluene | KMnO₄, H₃O⁺, heat | 4-Nitrobenzoic acid libretexts.orgnih.gov |
| Toluene | KMnO₄, H₃O⁺, heat | Benzoic acid csbsju.edu |
| 2-Nitrotoluene | Toluene Dioxygenase (enzymatic) | 2-Nitrobenzyl alcohol nih.govresearchgate.net |
| 4-Nitrotoluene | Various | 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid wikipedia.org |
Halogenation and Other Substitutions
Halogenation of this compound can occur at two distinct locations: the methyl side-chain or the aromatic ring, depending on the reaction conditions.
Side-Chain Halogenation: In the presence of ultraviolet (UV) light and the absence of a Lewis acid catalyst, halogenation proceeds via a free-radical mechanism. This reaction is selective for the benzylic position, leading to the substitution of hydrogen atoms on the methyl group. This could produce mono-, di-, or tri-halogenated side-chain derivatives.
Aromatic Ring Halogenation: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), electrophilic aromatic substitution occurs on the benzene ring. youtube.com The position of substitution is determined by the directing effects of the existing groups. This process is discussed in more detail in section 3.4.
| Reaction Type | Reagents & Conditions | Product(s) |
|---|---|---|
| Ring Substitution (Chlorination) | Cl₂, AlCl₃ or Fe, dark, room temp. | 2-Chloromethylbenzene and 4-Chloromethylbenzene chemguide.co.uk |
| Side-Chain Substitution (Chlorination) | Cl₂, UV light, no catalyst | (Chloromethyl)benzene, (Dichloromethyl)benzene, etc. chemguide.co.uk |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on this molecule involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The regioselectivity, or the position of attack, is dictated by the combined electronic effects of the three substituents.
-CH₃ (Methyl) Group: An activating group that donates electron density primarily through induction, directing incoming electrophiles to the ortho and para positions relative to itself. chemguide.co.ukyoutube.com
-NO₂ (Nitro) Group: A strongly deactivating group that withdraws electron density through both inductive and resonance effects, directing incoming electrophiles to the meta position. chemguide.co.ukyoutube.com
The substitution pattern is a result of the competition between these directing effects. The available positions for substitution are C-3, C-5, and C-6.
The methyl group at C-4 directs to C-3 and C-5 (ortho positions).
The nitro group at C-2 directs to C-6 (meta position).
The trifluoroethoxy group at C-1 directs to C-6 (para position) and C-2 (already substituted).
Given that the C-3 and C-5 positions are activated by the methyl group and the C-6 position is deactivated by the adjacent nitro group (though directed there by the ether and nitro groups), substitution is complex. However, in polysubstituted benzenes, activating groups often have a dominant influence. libretexts.org Therefore, substitution at the positions activated by the methyl group (C-3 and C-5) is a likely outcome, though a mixture of products could be formed.
| Substituent Group | Classification | Directing Effect |
|---|---|---|
| -CH₃ (Alkyl) | Activating | Ortho, Para youtube.com |
| -NO₂ (Nitro) | Deactivating | Meta chemguide.co.ukyoutube.com |
| -OR (Alkoxy) | Activating | Ortho, Para askfilo.combrainly.in |
| -Cl, -Br (Halogen) | Deactivating | Ortho, Para nih.govquora.com |
Nucleophilic Aromatic Substitution Studies on the Aromatic Ring
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) if they possess strong electron-withdrawing groups. wikipedia.org The title compound is well-suited for this type of reaction.
The SₙAr mechanism is favored because the nitro group at the C-2 position strongly withdraws electron density from the ring, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reaction typically follows an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho- or para-positioned nitro group, which provides significant stabilization. quora.comlibretexts.org
In this compound, the trifluoroethoxy group at C-1 is positioned ortho to the activating nitro group. Although alkoxy groups are not as effective as halides, they can function as leaving groups in SₙAr reactions, especially when the ring is highly activated. researchgate.netnih.gov Therefore, treatment of this compound with a strong nucleophile (e.g., an alkoxide, amine, or hydroxide) could lead to the displacement of the trifluoroethoxy group.
| Leaving Group | General Reactivity | Notes |
|---|---|---|
| -F | High | The most electronegative halogen, making the attached carbon highly electrophilic. |
| -Cl, -Br, -I | Good | Common leaving groups in SₙAr reactions. researchgate.net |
| -OR (Alkoxy) | Moderate | Can be displaced, particularly from highly activated rings. researchgate.netnih.gov |
| -NO₂ | Low/Rare | Typically an activating group, but can be displaced in some cases. wuxiapptec.com |
Formation of Complex Derivatives and Polyfunctionalized Molecules
The functional groups present on this compound make it a valuable precursor for the synthesis of more complex, polyfunctionalized molecules.
Derivatization via the Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (H₂/Pd) or metals in acid (e.g., Sn/HCl). libretexts.org The resulting aniline (B41778) derivative, 4-methyl-2-amino-1-(2,2,2-trifluoroethoxy)benzene, opens up a vast array of synthetic possibilities. This primary amine can be diazotized, acylated, or used as a nucleophile in reactions to form a wide range of compounds, including amides, sulfonamides, and various heterocyclic structures. researchgate.netrsc.org
Derivatization via SₙAr Reactions: As discussed in section 3.5, the trifluoroethoxy group can be displaced by various nucleophiles. This allows for the synthesis of complex diaryl ethers or the introduction of other functionalities at the C-1 position. For instance, reacting the substrate with a substituted phenol would yield a polyfunctional diaryl ether, a common motif in many complex organic molecules. rsc.org
Derivatization via the Methyl Group: The benzylic protons of the methyl group can be abstracted by a strong base to form a carbanion, which can then react with various electrophiles, allowing for the elongation or functionalization of the side chain.
These pathways demonstrate that the title compound can serve as a building block for creating intricate molecules with tailored electronic and structural properties for various applications in materials science and medicinal chemistry.
| Precursor | Reaction Type | Product Class |
|---|---|---|
| Nitroalkenes | Michael Addition / Cycloaddition | Piperidines, Tetrahydropyrans, Quinolines researchgate.netrsc.org |
| 2-Bromo-4-methylphenol + 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Nucleophilic Aromatic Substitution (SₙAr) | Diaryl Ethers rsc.org |
| 1-Chloro-2-methyl-4-nitrobenzene | Used as an intermediate | Building block for diverse heterocycles researchgate.net |
| 4-Nitrotoluene | Sulfonation & Oxidative Coupling | Stilbene derivatives (dyes) wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the connectivity and chemical environment of each atom.
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, five distinct signals are expected, corresponding to the methyl, methylene (B1212753), and three aromatic protons.
The methyl group (-CH₃) protons are the most shielded, appearing as a sharp singlet due to the absence of adjacent protons for coupling. The methylene protons (-OCH₂CF₃) are significantly deshielded by the adjacent electronegative oxygen atom and the trifluoromethyl group, appearing as a quartet due to coupling with the three neighboring fluorine atoms.
The three aromatic protons are in different chemical environments due to the substitution pattern. The proton at position 3 (H-3) is ortho to both the strongly electron-withdrawing nitro group and the trifluoroethoxy group, making it the most deshielded aromatic proton. The proton at position 5 (H-5) is ortho to the methyl group and meta to the other two substituents. The proton at position 6 (H-6) is ortho to the methyl group and meta to the nitro group. Their coupling patterns (doublets and doublet of doublets) provide definitive information about their relative positions on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (at C4) | ~2.45 | Singlet (s) | N/A |
| -OCH₂CF₃ | ~4.60 | Quartet (q) | ³JH-F ≈ 8-9 |
| H-5 | ~7.15 | Doublet of Doublets (dd) | ³JH5-H6 ≈ 8.5, ⁴JH5-H3 ≈ 2.5 |
| H-6 | ~7.25 | Doublet (d) | ³JH6-H5 ≈ 8.5 |
| H-3 | ~7.60 | Doublet (d) | ⁴JH3-H5 ≈ 2.5 |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Nine distinct signals are expected, corresponding to each unique carbon atom in this compound.
The carbon of the methyl group (-CH₃) appears at the highest field (lowest ppm value). The methylene carbon (-OCH₂) is deshielded by the adjacent oxygen. The trifluoromethyl carbon (-CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms. The six aromatic carbons have distinct chemical shifts influenced by the attached substituents. The carbons bearing the trifluoroethoxy (C-1) and nitro (C-2) groups are significantly deshielded and appear at low field.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C4) | ~20.5 |
| -OCH₂CF₃ | ~66.0 (quartet, ²JC-F) |
| C-6 | ~115.0 |
| C-5 | ~121.0 |
| -CF₃ | ~123.5 (quartet, ¹JC-F) |
| C-3 | ~126.0 |
| C-4 | ~135.0 |
| C-2 | ~141.0 |
| C-1 | ~152.0 |
¹⁹F NMR spectroscopy is a powerful tool specifically for confirming the presence and environment of fluorine atoms. For this molecule, the spectrum shows a single signal for the three equivalent fluorine atoms of the trifluoroethoxy group. This signal appears as a triplet, a result of coupling to the two protons on the adjacent methylene (-CH₂-) group. Based on data from analogous compounds like 1-nitro-4-(2,2,2-trifluoroethyl)benzene, the chemical shift is expected in the region of -70 to -75 ppm (relative to CFCl₃). rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for the methyl, methylene, and aromatic H-3, H-5, and H-6 to their respective carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would include the methyl protons to carbons C-3, C-4, and C-5, and the methylene protons to the trifluoromethyl carbon and the aromatic C-1.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies (stretching and bending).
The IR spectrum of this compound is dominated by several key absorptions. The most prominent features are the two strong bands corresponding to the nitro (-NO₂) group. spectroscopyonline.com The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. spectroscopyonline.com The trifluoroethoxy group contributes very strong C-F stretching bands, while the ether linkage shows a characteristic C-O-C stretch. Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the methyl group, are also clearly observable.
Table 3: Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2870 | Medium |
| Aromatic C=C Stretch | 1610, 1500, 1460 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1540 - 1520 | Very Strong |
| Symmetric NO₂ Stretch | 1360 - 1340 | Very Strong |
| C-O-C Ether Stretch | ~1250 | Strong |
| C-F Stretch | 1200 - 1050 | Very Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₈F₃NO₃, corresponding to a molecular weight of 235.16 g/mol . chemscene.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 235. The fragmentation is dictated by the functional groups. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da), the trifluoromethyl radical (CF₃, 69 Da), or cleavage of the ether bond, leading to characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 235 | [M]⁺˙ (Molecular Ion) | N/A |
| 218 | [M - OH]⁺ | ˙OH |
| 189 | [M - NO₂]⁺ | ˙NO₂ |
| 166 | [M - CF₃]⁺ | ˙CF₃ |
| 136 | [M - OCH₂CF₃]⁺ | ˙OCH₂CF₃ |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been detailed in the reviewed literature, significant insights into its expected solid-state conformation can be derived from the crystallographic analysis of structurally analogous compounds.
The molecular structure is defined by a central benzene ring substituted with four different groups. The spatial arrangement of these substituents, particularly the bulky nitro (-NO₂) and 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups, is crucial for understanding its molecular packing and intermolecular interactions. In related nitroaromatic compounds, the dihedral angle between the plane of the nitro group and the benzene ring is highly sensitive to the nature of the adjacent (ortho) substituents. For instance, in 1-Chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, with a small dihedral angle of 6.2° between the nitro group and the phenyl ring. mdpi.com In contrast, the dihedral angle in 1-Bromo-4-methyl-2-nitrobenzene is larger at 14.9 (11)°. nih.gov
Given the significant steric hindrance expected from the trifluoroethoxy group ortho to the nitro group in this compound, it is anticipated that the nitro group would be twisted considerably out of the plane of the benzene ring. This rotation would be more pronounced than in the chloro or bromo analogues. The crystal packing would likely be stabilized by a network of weak intermolecular forces, such as C–H...O hydrogen bonds and potentially π...π stacking interactions between adjacent benzene rings. mdpi.comresearchgate.net
Table 1: Comparative Crystallographic Data of Analogous Nitroaromatic Compounds
| Compound Name | Crystal System | Space Group | Key Dihedral Angle (Nitro Group vs. Phenyl Ring) | Reference |
|---|---|---|---|---|
| 1-Chloro-2-methyl-4-nitrobenzene | Monoclinic | P 21/n | 6.2(3)° | mdpi.com |
| 1-Bromo-4-methyl-2-nitrobenzene | Orthorhombic | Pca2₁ | 14.9 (11)° | nih.gov |
| 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl | Monoclinic | P2₁/c | 66.85 (19)° | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its electronic structure, specifically the π-electron system of the substituted benzene ring.
The benzene ring itself is a chromophore, exhibiting characteristic absorption bands. However, the substituents—a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoroethoxy group (-OCH₂CF₃)—act as auxochromes, modifying the absorption profile. shimadzu.com These groups can alter the energy of the π→π* transitions, typically causing a shift in the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or "red" shift).
Aromatic nitro compounds are known to absorb UV radiation at wavelengths greater than 290 nm. researchgate.net For example, 2-nitrotoluene, a structurally related compound, gives rise to transient species with strong absorptions between 385 nm and 430 nm upon photolysis. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating trifluoroethoxy group on the benzene ring of the title compound is expected to extend the conjugated system, leading to characteristic absorption bands in the UVA range. The functional groups influence the conjugated system, which can cause the absorption peaks to appear at longer wavelengths compared to unsubstituted benzene. shimadzu.com
Table 2: Typical UV Absorption Maxima (λmax) of Related Aromatic Compounds
| Compound Name | Typical λmax (in Ethanol) | Key Structural Feature | Reference |
|---|---|---|---|
| Benzene | ~255 nm | Unsubstituted Aromatic Ring | shimadzu.com |
| Nitrobenzene | >290 nm | Aromatic Ring with Nitro Group | researchgate.net |
| 2-Nitrotoluene | λmax = 385 nm (photoproduct) | Aromatic Ring with Nitro and Methyl Groups | researchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential technique for the separation, isolation, and purity assessment of synthetic chemical compounds. For this compound, a compound of moderate polarity, several chromatographic methods are applicable.
For preparative isolation and purification, column chromatography using silica (B1680970) gel as the stationary phase is highly effective. The choice of mobile phase (eluent) is critical for achieving good separation. Based on successful purifications of similar molecules, a non-polar/polar solvent mixture would be appropriate. For instance, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl was purified using a mobile phase of 5% ethyl acetate (B1210297) in hexane. nih.gov Another relevant compound, 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate, was purified on silica gel with a mixture of petroleum ether and dichloromethane. researchgate.net These examples suggest that a gradient or isocratic elution with a hexane/ethyl acetate or a similar solvent system would be suitable for isolating this compound.
For analytical purposes, such as assessing the purity of a sample or monitoring a reaction, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. Reverse-phase HPLC (RP-HPLC), likely with a C18 column and a mobile phase of acetonitrile/water or methanol/water, would provide a rapid and accurate determination of purity.
Table 3: Exemplary Chromatographic Conditions for Purification of Related Compounds
| Compound Name | Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|---|
| 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl | Column Chromatography | Silica Gel | 5% Ethyl Acetate / Hexane | nih.gov |
| 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate | Column Chromatography | Silica Gel | Petroleum Ether / Dichloromethane (3:1) | researchgate.net |
Table of Mentioned Compounds
| IUPAC Name | Other Names |
| This compound | - |
| 1-Chloro-2-methyl-4-nitrobenzene | 2-Chloro-5-nitrotoluene |
| 1-Bromo-4-methyl-2-nitrobenzene | - |
| 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl | - |
| 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate | - |
| Benzene | - |
| Nitrobenzene | - |
| 2-Nitrotoluene | - |
| Ethyl acetate | - |
| Hexane | - |
| Dichloromethane | Methylene chloride |
| Petroleum ether | - |
| Acetonitrile | - |
| Methanol | - |
Theoretical and Computational Investigations of 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These calculations provide a microscopic view of the molecule's orbitals and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It has become a primary tool for correlating chemical structures with their properties and activities. niscpr.res.in DFT calculations for nitroaromatic compounds are typically performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d), to achieve a balance between computational cost and accuracy in optimizing molecular geometries and determining electronic properties. niscpr.res.in
For 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, DFT would be employed to calculate its ground-state optimized geometry, charge distribution, and various electronic descriptors. The presence of a strong electron-withdrawing nitro group (-NO₂), a moderately electron-withdrawing trifluoroethoxy group (-OCH₂CF₃), and an electron-donating methyl group (-CH₃) on the benzene (B151609) ring creates a complex electronic environment. DFT calculations can precisely quantify the effects of these substituents on the aromatic system's electron density.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the methyl group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the benzene ring carbons attached to it, as is common for nitroaromatic compounds. researchgate.net DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. The significant electron-withdrawing nature of the nitro and trifluoroethoxy groups would be expected to lower both the HOMO and LUMO energy levels and result in a relatively small HOMO-LUMO gap, indicating a propensity for accepting electrons in chemical reactions.
Below is a table of representative HOMO-LUMO energy data for related nitroaromatic compounds, calculated using DFT, to illustrate typical values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Nitrobenzene | - | -2.716 | - |
| 2-Nitrotoluene | - | -2.579 | - |
| 1,2-Dinitrobenzene | -0.10647 | 0.373047 | - |
| 4-Fluoronitrobenzene | -0.08513 | 0.171119 | - |
Note: Data is sourced from computational studies on related compounds to provide context. niscpr.res.inresearchgate.net The energy values can vary significantly based on the specific DFT functional and basis set used.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. uio.no Using methods like DFT, potential energy surfaces for chemical reactions can be mapped out, allowing for the identification of intermediates, transition states, and the calculation of activation energies. montclair.edu For this compound, this approach could be used to study various potential reactions.
Key reactions could include:
Nucleophilic Aromatic Substitution (SNAAr): Investigating the replacement of the trifluoroethoxy group or another substituent by a nucleophile. Calculations would focus on the stability of the Meisenheimer complex intermediate and the energy barriers for its formation and collapse.
Reduction of the Nitro Group: Modeling the stepwise reduction of the -NO₂ group to a nitroso, hydroxylamino, or amino group. This is a crucial pathway in the metabolism and environmental fate of nitroaromatics. Computational analysis can help identify the most favorable reaction pathway and the key intermediates involved.
These studies provide a theoretical framework for predicting reaction outcomes and designing more efficient synthetic routes. uio.no
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. This compound possesses conformational flexibility, primarily due to rotation around the C(aromatic)-O and O-CH₂ bonds of the ether linkage.
Conformational analysis using computational methods involves systematically rotating these bonds to map the potential energy surface and identify stable, low-energy conformers. wisc.edu This helps determine the molecule's preferred shape in the gas phase or in solution.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes its conformation at a given temperature. researchgate.net These simulations provide insights into the molecule's accessible conformations and the energy barriers between them, which is crucial for understanding its interactions with other molecules.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful method for structural verification when compared with experimental data. longdom.org
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results is a standard method for confirming the structure of a synthesized compound. longdom.org
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum not only helps in assigning the peaks in an experimental spectrum but also confirms that the calculated geometry corresponds to a true energy minimum. researchgate.net
The agreement between predicted and experimental spectra provides strong validation for the accuracy of the computational model and the determined molecular structure. researchgate.net
Applications of 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene As a Key Synthetic Intermediate
Role in the Synthesis of Advanced Fluorinated Aromatic Compounds
There is no specific information available in the surveyed literature detailing the use of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene as an intermediate in the synthesis of other advanced fluorinated aromatic compounds. Although general methods for the synthesis of fluorinated molecules are well-established, examples that begin with or pass through this specific compound are not provided in the search results.
Precursor in the Development of Specialized Monomers for Polymer Science
No research data was identified that describes the conversion of this compound into a monomer for use in polymer science. The synthesis of polymers with specialized properties often relies on monomers containing specific functional groups, but the role of this particular compound as a precursor has not been documented.
Integration into Functional Materials with Tailored Chemical Characteristics
While fluorinated and nitroaromatic compounds are integral to the development of various functional materials, including dyes and liquid crystals, there is no specific information available that details the integration of this compound into such materials to achieve tailored chemical characteristics.
Design and Synthesis of Derivatives for Specific Chemical Reactions
The chemical structure of this compound allows for the theoretical design of numerous derivatives. For instance, the nitro group could be reduced to an amine, which is a common precursor for a wide array of subsequent reactions. patsnap.com However, specific published research detailing the synthesis of derivatives from this compound for use in targeted chemical reactions could not be located.
Future Research Directions and Emerging Paradigms in 4 Methyl 2 Nitro 1 2,2,2 Trifluoroethoxy Benzene Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of nitroaromatic compounds, a cornerstone of industrial chemistry, is continually evolving towards greener and more efficient processes. researchgate.netnih.gov For a polysubstituted benzene (B151609) derivative like 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, traditional synthetic routes may involve multi-step processes with harsh reagents. Future research will likely focus on the development of novel and sustainable synthetic methodologies.
One promising avenue is the exploration of late-stage functionalization, which could streamline the synthesis by introducing key functional groups in the final steps. For instance, direct C-H nitration or trifluoroethoxylation of a suitable precursor could significantly reduce the number of synthetic steps, thereby minimizing waste and improving atom economy.
The principles of green chemistry are expected to be central to these new methodologies. This includes the use of environmentally benign solvents, catalytic systems to replace stoichiometric reagents, and energy-efficient reaction conditions, possibly leveraging microwave or ultrasonic assistance. researchgate.net The development of solid-supported reagents and catalysts could also facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the synthesis.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Classical Synthesis | Multi-step, traditional reagents | Well-established procedures | Waste generation, harsh conditions |
| Late-Stage Functionalization | Introduction of key groups at the end | Step-economy, rapid access to analogs | Regioselectivity control |
| Green Chemistry Approach | Sustainable solvents, catalysts | Reduced environmental impact | Catalyst development and optimization |
Exploration of Unprecedented Reactivity Patterns
The unique electronic properties of this compound, arising from the interplay of the electron-donating methyl group, the electron-withdrawing nitro group, and the sterically demanding and electron-withdrawing trifluoroethoxy group, suggest the potential for unprecedented reactivity patterns. The ortho- and para-directing methyl group is in opposition to the meta-directing nitro group, creating a complex substitution pattern. youtube.com
Future research should systematically explore the reactivity of this compound in various chemical transformations. For example, nucleophilic aromatic substitution (SNAr) reactions could be particularly interesting, as the strong electron-withdrawing nature of the nitro and trifluoroethoxy groups could activate the aromatic ring towards nucleophilic attack. The regioselectivity of such reactions would be a key area of investigation.
Furthermore, the potential for the trifluoroethoxy group to participate in or influence reactions, beyond its electronic effects, should be explored. This could include intramolecular cyclizations or rearrangements under specific conditions. The nitro group itself can be a versatile functional handle, and its reduction to an amino group would open up a wide array of subsequent derivatizations, leading to novel chemical entities. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. For a compound like this compound, where nitration steps can be highly exothermic and potentially hazardous in batch processes, flow chemistry provides superior temperature control and mixing, leading to safer and more reproducible reactions.
Future research will likely involve the development of continuous flow processes for the synthesis and subsequent modification of this compound. Automated platforms can be employed for high-throughput screening of reaction conditions, allowing for rapid optimization of yield and selectivity. This approach would also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies in various applications.
Table 2: Potential Advantages of Flow Chemistry Integration
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes |
| Reproducibility | Can be variable | Precise control over reaction parameters |
| Scalability | Often requires re-optimization | Seamless scaling by running for longer times |
| Efficiency | Slower reaction times | Often faster due to enhanced mixing and higher temperatures/pressures |
Advanced Spectroscopic Characterization Beyond Conventional Methods
While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires the application of advanced spectroscopic methods.
Future investigations could employ solid-state NMR to probe the molecular packing and intermolecular interactions in the crystalline state. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide insights into the gas-phase conformation of the molecule.
Given the presence of the trifluoroethoxy group, 19F NMR will be a crucial tool. Beyond standard 1D spectra, advanced 2D NMR techniques like HOESY (Heteronuclear Overhauser Effect Spectroscopy) could be used to probe through-space interactions between the fluorine atoms and protons on the aromatic ring, providing valuable conformational information. Furthermore, techniques like X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular packing.
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules. rsc.orgacs.org For this compound, computational studies can provide valuable insights that complement and guide experimental work.
Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. dntb.gov.ua Furthermore, computational modeling can be used to explore reaction mechanisms, predict regioselectivity, and rationalize observed reactivity patterns. nih.gov
Future research should focus on a tightly integrated approach where computational predictions are used to design experiments, and experimental results are used to refine and validate computational models. This synergistic loop can accelerate the discovery of new reactions and properties associated with this intriguing molecule. For instance, computational screening of potential catalysts for a specific transformation could narrow down the experimental effort required for optimization.
Table 3: Illustrative Computational Chemistry Applications
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure | Molecular orbitals, charge distribution, dipole moment |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions and absorption wavelengths |
| Transition State Theory | Elucidation of reaction mechanisms | Activation energies and reaction pathways |
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodology : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use catalytic KI to enhance trifluoroethoxy group incorporation efficiency, reducing excess reagent use .
Tables for Key Data
Table 1: Comparative Reactivity of Substituents
| Position | Substituent | Electronic Effect | Directed Electrophile Position |
|---|---|---|---|
| 1 | CF₃CH₂O | Strong -I | Meta (C3/C5) |
| 2 | NO₂ | Strong -I, -M | Para (C4) |
| 4 | CH₃ | +I | Ortho/para (C2/C6) |
Table 2: Stability Under Stress Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| UV Light | Nitro group reduction | Amber glass storage, N₂ atmosphere |
| Acidic pH (2.0) | Hydrolysis of trifluoroethoxy | Use phosphate buffer (pH 6–8) |
| 40°C/75% RH | Crystallization or dimerization | Lyophilize with trehalose excipient |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
